molecular formula C23H22O5 B1369996 Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate CAS No. 937602-29-4

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Cat. No. B1369996
CAS RN: 937602-29-4
M. Wt: 378.4 g/mol
InChI Key: DFQLFGNHCQEXKF-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the CAS Number: 937602-29-4 and Linear Formula: C23H22O5 .


Molecular Structure Analysis

The molecular formula of this compound is C23H22O5 . The average mass is 378.418 Da and the monoisotopic mass is 378.146729 Da .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not detailed in the search results. Such properties may include melting point, boiling point, solubility, etc .

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives like Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Conducting Polymers

These compounds are also used in the synthesis of conducting polymers . The presence of functional groups such as esters, nitriles, and halogens in these compounds can enhance the conductivity of the resulting polymers .

Plastics, Adhesives, and Coatings Industry

M-aryloxy phenols, a category that includes our compound of interest, are used in various industries, including plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants

M-aryloxy phenols have applications as antioxidants . They can prevent or slow down the oxidation process, thereby protecting other compounds from damage .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . They can absorb and dissipate UV radiation, which makes them useful in products that require protection from sunlight .

Flame Retardants

M-aryloxy phenols are used as flame retardants . They can reduce the flammability of materials and slow down the spread of fire .

Potential Biological Activities

Research has found that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical applications .

Catalysts and Enzymes

Calixarenes, a class of compounds related to m-aryloxy phenols, have been used as catalysts and enzymes . This suggests potential applications of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate in similar roles .

Safety And Hazards

The safety and hazards associated with “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not provided in the search results. For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions or potential applications of “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not specified in the search results. Future directions could include potential uses in various industries such as pharmaceuticals, materials science, etc .

properties

IUPAC Name

methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLFGNHCQEXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594812
Record name Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

CAS RN

937602-29-4
Record name Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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